

Application Notes and Protocols for Cloning and Expression of Recombinant CutE Protein

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Compound of Interest

Compound Name: *cutE protein*

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These application notes provide a comprehensive guide for the cloning, expression, purification, and characterization of the recombinant human CutC protein, a representative member of the **CutE protein** family involved in copper homeostasis. The protocols outlined below utilize a standard Escherichia coli expression system, which is well-suited for producing high yields of the protein for further biochemical and structural studies.

Introduction to CutE/CutC Protein

The Cut (Copper tolerance) family of proteins plays a crucial role in maintaining cellular copper homeostasis, a process vital for the function of numerous cuproenzymes while preventing the toxic effects of excess copper.[1][2][3] The human CutC protein (also known as CUTC or CGI-32) is a member of this family and is implicated in the intracellular trafficking of copper ions.[1][2][4] Structural studies have revealed that human CutC possesses a TIM-barrel fold and assembles into a tetramer.[2][3] It binds cuprous ions (Cu(I)) with a 1:1 stoichiometry and is suggested to function as a copper-dependent enzyme or a copper chaperone.[2][3][4] Recombinant expression of CutC is essential for elucidating its precise molecular function, for structural biology studies, and for its potential as a target in drug development strategies related to disorders of copper metabolism.

Data Presentation

The following tables summarize expected quantitative data for the expression and purification of recombinant human CutC protein based on published literature for similar recombinant proteins and commercially available reagents.

Table 1: Expected Yield and Purity of Recombinant Human CutC

Parameter	Expected Value	Source/Comment
Expression System	E. coli BL21(DE3)	Standard, robust expression host.
Vector	pET-28a(+) with N-terminal His-tag	Provides high-level expression and affinity purification.
Culture Volume	1 Liter	Standard laboratory scale.
Yield after Ni-NTA	~10-30 mg/L	Representative yield for His-tagged proteins in E. coli.[5][6]
Purity after Ni-NTA	>80%	As estimated by SDS-PAGE. [7]
Final Yield (after SEC)	~5-20 mg/L	Expected loss during polishing step.
Final Purity (after SEC)	>95%	As determined by SDS-PAGE and Coomassie blue staining.

Table 2: Biochemical Characterization of Recombinant Human CutC

Parameter	Value	Method
Molecular Weight (Monomer)	~31.0 kDa	Calculated from amino acid sequence with His-tag.[8]
Oligomeric State	Tetramer	Size-Exclusion Chromatography.[2][3]
Copper Binding Stoichiometry	1:1 (Cu(I):CutC monomer)	Isothermal Titration Calorimetry or Spectroscopic Titration.[2][3]
Dissociation Constant (Kd) for Cu(I)	15.5 ± 2.8 μM	Cu(I) binding analysis.[2][3]

Experimental Workflow

The overall workflow for the cloning, expression, and purification of recombinant human CutC is depicted below.



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Caption: Overall experimental workflow from gene to purified protein.

Experimental Protocols

Gene Cloning

1.1. Primer Design

To clone the human CUTC gene (NCBI Gene ID: 51076) into the pET-28a(+) vector, design primers that amplify the coding sequence and incorporate restriction sites present in the vector's multiple cloning site (e.g., NdeI and XhoI).

- Forward Primer (with NdeI site): 5'- GATATACATATGAAGAGGCAGGGCGCGAGCTCG -3' (CATATG is the NdeI recognition site)
- Reverse Primer (with XhoI site, omitting the stop codon): 5'- GAGAGACTCGAGACAGTCGGCAGCCACCTC -3' (CTCGAG is the XhoI recognition site)

1.2. PCR Amplification

Perform PCR using a high-fidelity DNA polymerase with human cDNA as a template.

1.3. Restriction Digest and Ligation

Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes. Subsequently, ligate the digested CUTC gene insert into the linearized pET-28a(+) vector using T4 DNA ligase.

1.4. Transformation and Plasmid Verification

Transform the ligation product into a cloning strain of *E. coli* (e.g., DH5 α). Select for transformed colonies on LB agar plates containing kanamycin (50 μ g/mL). Isolate plasmid DNA from selected colonies and verify the correct insertion by Sanger sequencing.

Protein Expression

2.1. Transformation into Expression Host

Transform the sequence-verified pET-28a(+)-CUTC plasmid into an expression strain of *E. coli* (e.g., BL21(DE3)).

2.2. Protein Expression

- Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 μ g/mL) and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protein Purification

3.1. Cell Lysis

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3.2. Ni-NTA Affinity Chromatography

- Equilibrate a Ni-NTA column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE.

3.3. Size-Exclusion Chromatography (SEC)

- Pool the fractions containing the CutC protein and concentrate using a centrifugal filter device.
- Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

- Load the concentrated protein onto the column and collect fractions.
- Analyze fractions by SDS-PAGE to identify those containing pure CutC.

Protein Quantification

4.1. Bradford Protein Assay

Determine the concentration of the purified protein using the Bradford method with Bovine Serum Albumin (BSA) as a standard.

- Prepare a series of BSA standards (0.1 to 1.0 mg/mL).
- Add 5 μ L of each standard or the purified protein sample to a microplate well.
- Add 250 μ L of Bradford reagent to each well and incubate for 5 minutes at room temperature.
- Measure the absorbance at 595 nm.
- Calculate the protein concentration based on the standard curve.

Functional Assay: In Vitro Copper Chaperone Activity

This assay indirectly measures the ability of CutC to bind and transfer copper to another protein, in this case, activating the copper-dependent enzyme Superoxide Dismutase 1 (SOD1).

5.1. Principle

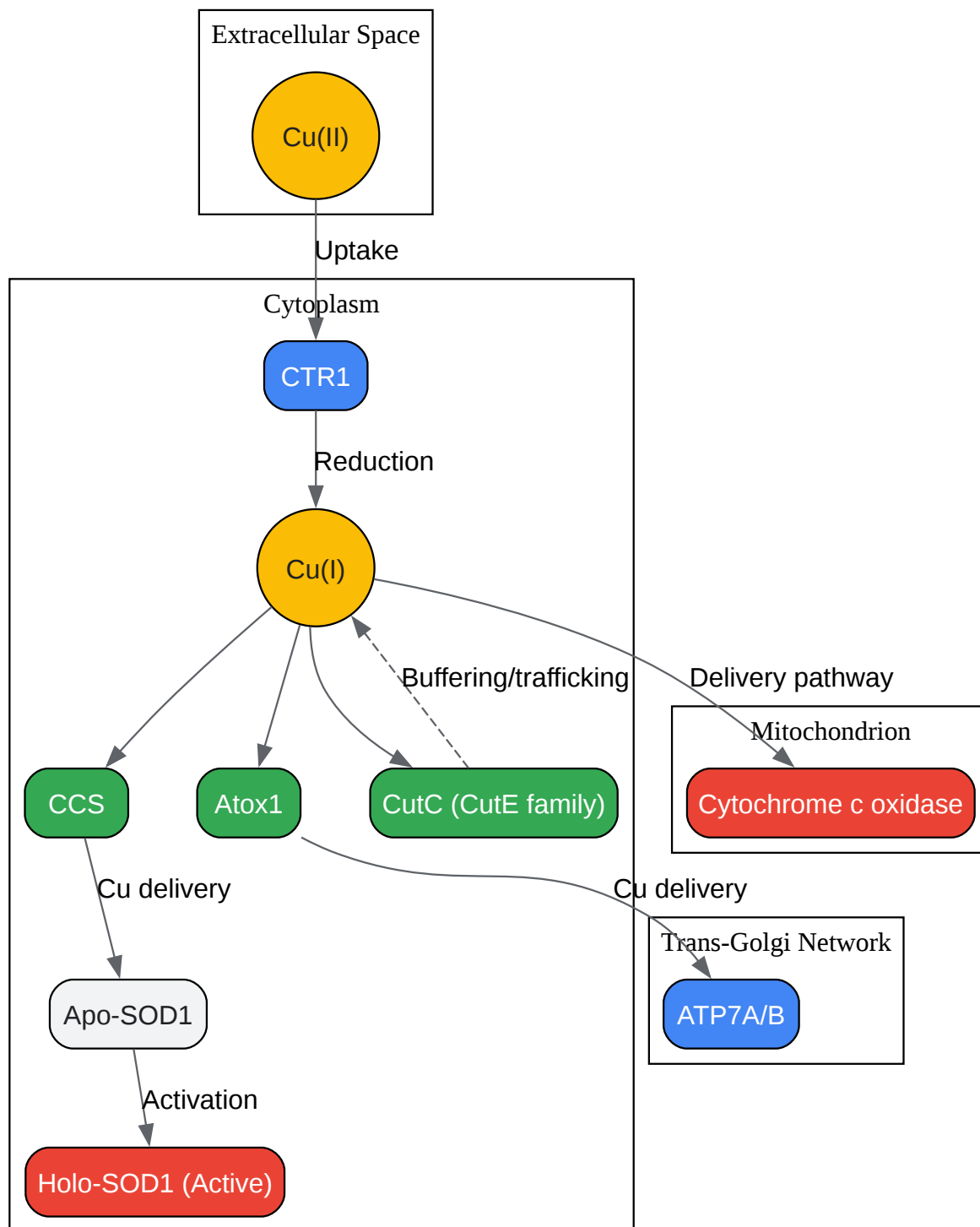
Apo-SOD1 (SOD1 lacking copper) is inactive. The addition of a copper source and a copper chaperone, such as CutC, should facilitate the incorporation of copper into SOD1, leading to its activation. SOD1 activity is measured by its ability to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.

5.2. Protocol

- Preparation of Apo-SOD1: Prepare apo-SOD1 from purified recombinant SOD1 by dialysis against a buffer containing a copper chelator (e.g., EDTA).
- Copper Loading of CutC: Incubate purified CutC with a stoichiometric amount of a Cu(I) source (e.g., $\text{Cu}(\text{CH}_3\text{CN})_4\text{PF}_6$) under anaerobic conditions.
- Activation Reaction: In an anaerobic environment, mix apo-SOD1 with the Cu(I)-loaded CutC and incubate to allow for copper transfer.
- SOD Activity Assay:
 - In a 96-well plate, add a reaction mixture containing potassium phosphate buffer, EDTA, xanthine, and cytochrome c.
 - Add the SOD1 sample from the activation reaction.
 - Initiate the reaction by adding xanthine oxidase.
 - Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
 - SOD1 activity is proportional to the inhibition of the rate of cytochrome c reduction.

Human Copper Homeostasis Signaling Pathway

The following diagram illustrates the central role of copper chaperones in distributing copper to various cellular compartments and cuproenzymes.



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Caption: Simplified diagram of human copper homeostasis pathways.[1][9]

These application notes and protocols provide a robust framework for the successful production and characterization of recombinant CutE/CutC protein. Researchers can adapt these methods to suit their specific experimental needs and further investigate the role of this important protein family in health and disease.

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